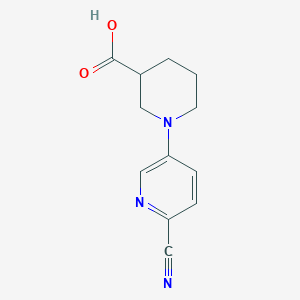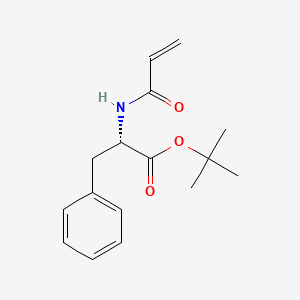![molecular formula C11H16BrNO2S B6647169 N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine is a chemical compound that is commonly referred to as 'Bromantane'. It was first synthesized in the 1980s in Russia as an anti-asthenic drug. Over the years, it has gained popularity as a nootropic agent due to its cognitive-enhancing properties.
Mécanisme D'action
Bromantane's mechanism of action is not fully understood. However, it is believed to work through the modulation of dopamine and serotonin levels in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
Bromantane has been shown to have several biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which leads to an improvement in mood, motivation, and cognitive function. It also increases the expression of BDNF, which promotes the growth and survival of neurons. Bromantane has been shown to have a neuroprotective effect against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bromantane in lab experiments is its cognitive-enhancing properties. It can improve memory, attention, and learning in animal studies, which makes it a useful tool for studying cognitive function. However, one limitation of using Bromantane in lab experiments is its limited availability. It is not widely available, and its synthesis is complex, which makes it expensive.
Orientations Futures
There are several future directions for Bromantane research. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential as a performance-enhancing drug in sports. Additionally, there is a need for more research on the long-term effects of Bromantane use and its safety profile. Overall, Bromantane has shown promising results in animal studies, and further research is needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Bromantane is synthesized through the reaction of 2-bromo-4-methylbenzyl chloride with 2-methylsulfonyl ethylamine in the presence of a base. The reaction yields N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine as the final product.
Applications De Recherche Scientifique
Bromantane has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in animal studies. In a study conducted on rats, Bromantane was found to increase the release of dopamine in the prefrontal cortex, which is responsible for executive function. This suggests that Bromantane may be beneficial in treating cognitive disorders such as ADHD and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-9-3-4-10(11(12)7-9)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOWMXHCADJQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCS(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)


![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)



![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)
